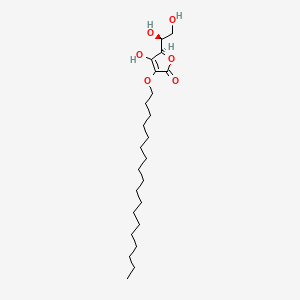
CV 3611
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CV 3611 is a derivative of ascorbic acid (vitamin C) where an octadecyl group is introduced at the C-2 position of the ascorbic acid molecule. This modification enhances the lipophilicity of the compound, making it more suitable for applications in lipid environments. It is known for its potential antioxidant properties and its ability to inhibit degranulation in allergic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CV 3611 typically involves the alkylation of ascorbic acid. One common method includes the use of 5,6-isopropylidene-3-methoxymethyl-ascorbic acid as a starting material. This compound is reacted with potassium carbonate and 1-iodooctadecane in a solvent mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 50°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of enzymatic synthesis methods is also being explored to improve efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: CV 3611 can undergo various chemical reactions, including:
Oxidation: Ascorbic acid derivatives are known for their redox properties.
Substitution: The octadecyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Catalytic metals such as copper or iron can accelerate the oxidation process.
Reduction: The presence of hydrogen donors and catalytic metals can facilitate reduction reactions.
Substitution: Alkyl halides and strong bases are commonly used in substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of target compounds.
Substitution: Various alkylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
CV 3611 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of CV 3611 primarily involves its antioxidant properties. It donates hydrogen atoms to lipid radicals, removes molecular oxygen, and quenches singlet oxygen. This helps in reducing oxidative stress and preventing cellular damage . Additionally, it inhibits antigen-stimulated degranulation by interfering with calcium ionophore-stimulated pathways .
Comparación Con Compuestos Similares
- 3-O-dodecyl-L-ascorbic acid
- 2-O-hexadecyl-L-ascorbic acid
- 3-O-octyl-L-ascorbic acid
Comparison: CV 3611 is unique due to its longer alkyl chain, which enhances its lipophilicity compared to other derivatives like 3-O-dodecyl-L-ascorbic acid and 2-O-hexadecyl-L-ascorbic acid . This makes it more suitable for applications in lipid environments, such as in cosmetics and skincare products. Additionally, its strong antioxidant properties and ability to inhibit degranulation make it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C24H44O6 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22+/m0/s1 |
Clave InChI |
OIRQROBVKNWIIW-RBBKRZOGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)[C@H](CO)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


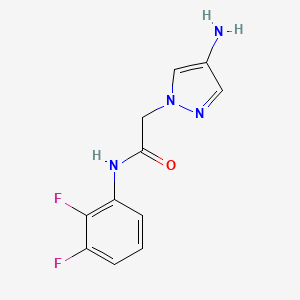
![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8472570.png)
![1,1-Dimethylethyl 7-formyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B8472575.png)
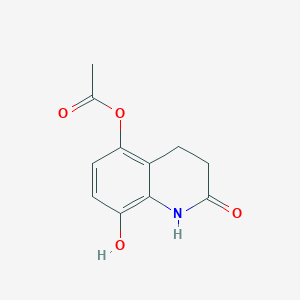
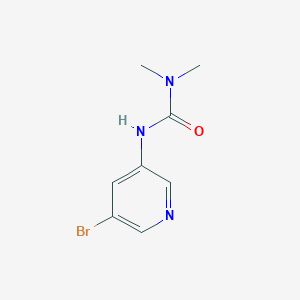
![1-([1,1'-Biphenyl]-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B8472604.png)
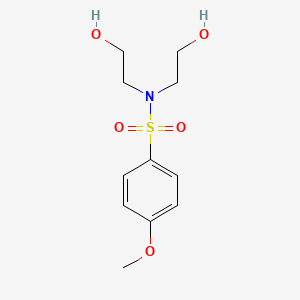
![6-bromo-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8472615.png)
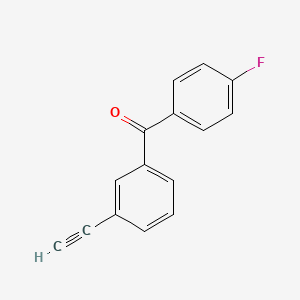
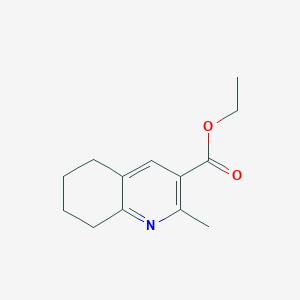
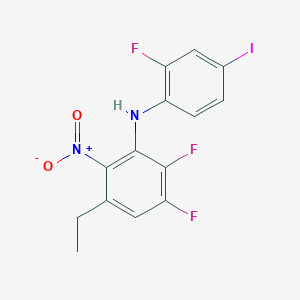
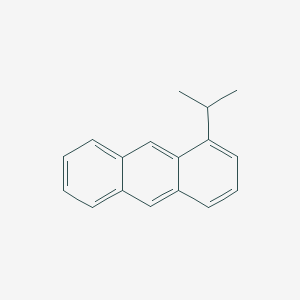
![Triethyl{5-[(triethylsilyl)oxy]pent-1-yn-1-yl}silane](/img/structure/B8472645.png)
![[2-(2,3-Dimethylanilino)phenyl]acetic acid](/img/structure/B8472648.png)
